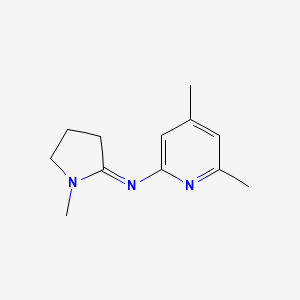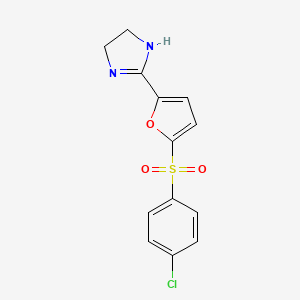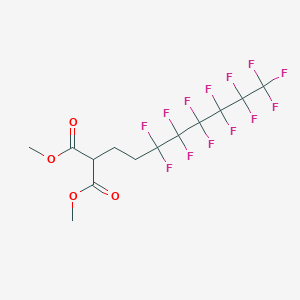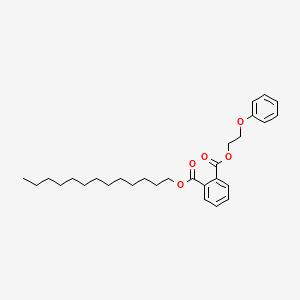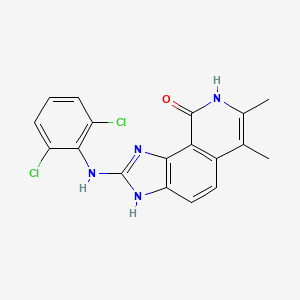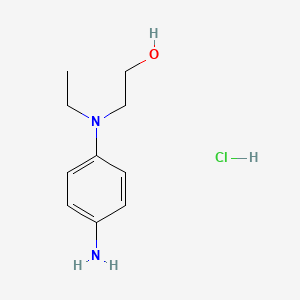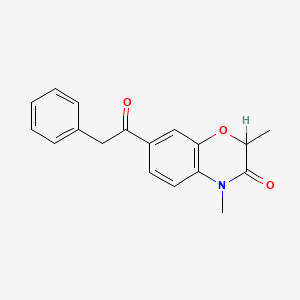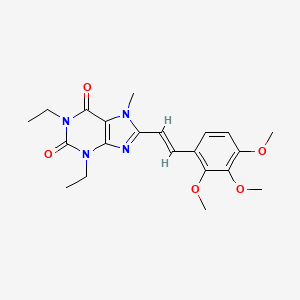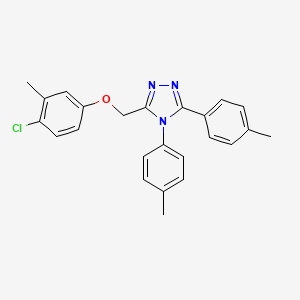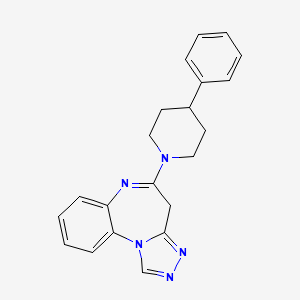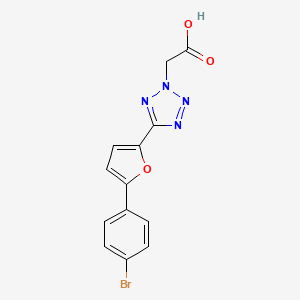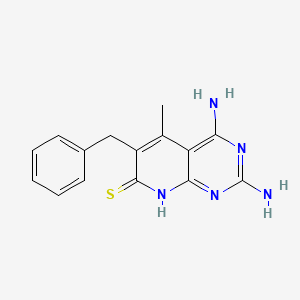
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of amino, benzyl, and methyl groups, along with the thione functionality, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,4-diaminopyrimidine with benzyl and methyl-substituted aldehydes or ketones under acidic or basic conditions. The reaction is followed by cyclization and thionation steps to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or antibacterial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenylpyrido[2,3-d]pyrimidine-7(8H)-thione: Similar structure with a phenyl group instead of a benzyl group.
2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-7(8H)-thione: Lacks the benzyl group.
2,4-Diamino-6-benzylpyrido[2,3-d]pyrimidine-7(8H)-thione: Lacks the methyl group.
Uniqueness
2,4-Diamino-6-benzyl-5-methylpyrido(2,3-d)pyrimidine-7(8H)-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and methyl groups, along with the thione functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
19191-80-1 |
|---|---|
Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,4-diamino-6-benzyl-5-methyl-8H-pyrido[2,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C15H15N5S/c1-8-10(7-9-5-3-2-4-6-9)14(21)19-13-11(8)12(16)18-15(17)20-13/h2-6H,7H2,1H3,(H5,16,17,18,19,20,21) |
InChI Key |
BTEHVGLFVVUVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC2=NC(=NC(=C12)N)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



